2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide

Chloroacetamide reactivity Nucleophilic substitution Building block diversification

2-Chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide (CAS 852389-06-1; molecular formula C10H10ClN3O3; MW 255.66 g/mol) is a heterocyclic small molecule belonging to the furo[3,4-d]pyridazinone class—a fused tricyclic system incorporating furan and pyridazinone rings linked via a chloroacetamide side chain. The compound is primarily supplied as a research chemical and synthetic building block, with commercial purity specifications ranging from 95% to >98% depending on the vendor.

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66
CAS No. 852389-06-1
Cat. No. B2936178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide
CAS852389-06-1
Molecular FormulaC10H10ClN3O3
Molecular Weight255.66
Structural Identifiers
SMILESCC1=C2C(=NNC(=O)C2=C(O1)NC(=O)CCl)C
InChIInChI=1S/C10H10ClN3O3/c1-4-7-5(2)17-10(12-6(15)3-11)8(7)9(16)14-13-4/h3H2,1-2H3,(H,12,15)(H,14,16)
InChIKeyNLHCJPFFSRFOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide (CAS 852389-06-1): Chemical Identity, Scaffold Classification, and Procurement Profile


2-Chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide (CAS 852389-06-1; molecular formula C10H10ClN3O3; MW 255.66 g/mol) is a heterocyclic small molecule belonging to the furo[3,4-d]pyridazinone class—a fused tricyclic system incorporating furan and pyridazinone rings linked via a chloroacetamide side chain . The compound is primarily supplied as a research chemical and synthetic building block, with commercial purity specifications ranging from 95% to >98% depending on the vendor . Its MDL identifier is MFCD06655435, and its PubChem CID is 2560596 [1]. The chloroacetamide moiety provides a reactive electrophilic center enabling further derivatization through nucleophilic substitution chemistry .

Why 2-Chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide Cannot Be Readily Replaced by In-Class or Scaffold Analogs


Within the pyridazinone and fused furo-pyridazine chemical space, superficially similar compounds can exhibit fundamentally different reactivity profiles, physicochemical properties, and synthetic utility, precluding casual interchange without experimental validation . For example, the amino-substituted analog N-(4-amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide (CAS 918899-26-0) differs in molecular weight (220.23 vs. 255.66 g/mol), hydrogen-bonding capacity, and lacks the electrophilic chloroacetamide warhead that defines the target compound's reactivity as an alkylating building block . Similarly, the simpler monocyclic comparator 2-chloro-N-(pyridazin-3-yl)acetamide (MW 171.58; TPSA not reported but inherently lower) lacks the fused furo ring, which alters both conformational rigidity and lipophilicity (target compound XLogP3: 1.2 vs. significantly lower values for monocyclic pyridazines) . These structural divergences translate into measurable differences in LogP (0.689), topological polar surface area (83.7 Ų), and hydrogen-bond donor/acceptor counts that affect chromatographic behavior, solubility, and downstream coupling efficiency .

Quantitative Differentiation Evidence for 2-Chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide Relative to Closest Analogs


Electrophilic Chloroacetamide Handle: Reactivity Differentiation from Amino-Substituted Furo[3,4-d]pyridazine Analogs

The target compound bears a 2-chloroacetamide substituent at the 5-position of the furo[3,4-d]pyridazinone core, providing a reactive electrophilic site for SN2 nucleophilic displacement. In contrast, the closest analog N-(4-amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide (CAS 918899-26-0) replaces the chloroacetamide with a simple acetamide group, eliminating this reactive handle entirely . The calculated LogP difference (target: 0.689 vs. amino analog: predicted <0.5 based on increased H-bond donor count) reflects the impact of the chlorine atom on lipophilicity .

Chloroacetamide reactivity Nucleophilic substitution Building block diversification

Fused Furo[3,4-d]pyridazinone Scaffold Rigidity: Conformational Differentiation from Monocyclic Pyridazine Analogs

The target compound incorporates a tricyclic furo[3,4-d]pyridazin-4-one core, which imposes substantial conformational rigidity relative to monocyclic pyridazine acetamides. The comparator 2-chloro-N-(pyridazin-3-yl)acetamide (CAS 1602313-19-8) possesses the same chloroacetamide warhead but lacks the fused furan ring and the pyridazinone carbonyl, resulting in dramatically different molecular topology . The target compound's topological polar surface area (TPSA) of 83.7 Ų and XLogP3 of 1.2 reflect the balanced polarity of the fused scaffold, whereas the monocyclic analog (MW 171.58, C6H6ClN3O) has a lower TPSA (estimated ~55-60 Ų) and substantially lower lipophilicity, leading to divergent chromatographic retention and solubility profiles .

Fused heterocycle Conformational restriction Scaffold diversity

Commercial Purity Specifications: 97–98% Target Compound vs. 95% Baseline for Pyridazine Building Blocks

Multiple independent vendors report minimum purity specifications of 97% (Fluorochem) to NLT 98% (MolCore, Synblock) for the target compound . In contrast, the simpler comparator 2-chloro-N-(pyridazin-3-yl)acetamide is commercially offered at a minimum purity of 95% (AKSci) , and the parent scaffold Furo[3,4-d]pyridazine-5,7-dione (CAS 59648-15-6) is typically offered at 95% purity . This purity differential is meaningful for applications where byproduct contamination can confound biological assay interpretation or compromise subsequent synthetic yields.

Purity specification Quality control Procurement decision

Hydrogen-Bond Donor/Acceptor Profile: Target Compound Exhibits 2 HBD / 4 HBA vs. Amino Analog with Higher HBD Count Altering Pharmacokinetic Predictions

The target compound exhibits 2 hydrogen-bond donors (both on the pyridazinone NH and the acetamide NH) and 4 hydrogen-bond acceptors (3 per Fluorochem: the carbonyl oxygens and the pyridazine nitrogen; plus the chlorine atom as a weak halogen-bond acceptor), with a calculated LogP of 0.689 . The closest amino analog N-(4-amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide (C10H12N4O2) bears an additional primary amine, increasing the HBD count to at least 3 and likely reducing LogP below 0, thereby altering both permeability and solubility class predictions under Lipinski guidelines .

Hydrogen bonding Drug-likeness Physicochemical profiling

Pyridazinone Class Pharmacological Precedent: Scaffold-Level Inference Supporting Kinase and PDE Target Space

While no direct bioactivity data are publicly available for the target compound itself, the furo[3,4-d]pyridazinone scaffold class has established pharmacological precedent as a privileged structure in kinase inhibitor and phosphodiesterase (PDE) inhibitor discovery [1]. Pyridazinone-based compounds have been reported as potent c-Met kinase inhibitors with optimized selectivity profiles, and fused pyridazinone derivatives have demonstrated anti-inflammatory activity in pyrrolo[3,4-d]pyridazinone series [2]. This class-level inference positions the target compound as a rationally selected starting point for medicinal chemistry campaigns in kinase and PDE target families, differentiated from monocyclic pyridazine building blocks that lack the conformational constraints necessary for selective kinase hinge-binding [3].

Pyridazinone pharmacology Kinase inhibition PDE inhibition

Commercial Availability Breadth: Multi-Vendor Stocking Indicating Supply Chain Maturity vs. Single-Source Analogs

The target compound is stocked by at least six independent commercial suppliers spanning three continents (Fluorochem/UK, BOC Sciences/USA, MolCore/China, CymitQuimica/Spain, Santa Cruz Biotechnology/USA, Synblock/China), with catalog quantities ranging from 50 mg to >10 g . In contrast, closely related furo[3,4-d]pyridazinone analogs such as 2-(4,5-dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid (CAS 885524-29-8) are available from fewer vendors (primarily CymitQuimica and MolCore) . The multi-vendor landscape for the target compound mitigates single-source supply disruption risk and enables competitive price benchmarking .

Supply chain Vendor diversity Procurement risk

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide (CAS 852389-06-1)


Medicinal Chemistry Hit-to-Lead Derivatization via Chloroacetamide Nucleophilic Displacement

The electrophilic 2-chloroacetamide side chain enables systematic diversification through reaction with amine, thiol, or alkoxide nucleophiles to generate focused compound libraries. This is the primary synthetic utility differentiating the target compound from non-electrophilic furo[3,4-d]pyridazinone analogs such as CAS 918899-26-0, which cannot participate in analogous SN2 chemistry . Researchers can exploit this reactivity to explore SAR around the acetamide linker while maintaining the furo-pyridazinone core constant.

Kinase Inhibitor Scaffold Exploration Leveraging Pyridazinone Hinge-Binding Motif

The fused furo[3,4-d]pyridazin-4-one core presents a conformationally constrained heterocyclic system with hydrogen-bond acceptor/donor patterns compatible with kinase hinge-region binding, as established by literature precedent for pyridazinone-based c-Met and FGFR inhibitors [1]. The target compound's LogP of 0.689 and TPSA of 83.7 Ų place it within favorable drug-like property space for kinase probe development, offering a differentiated starting point relative to monocyclic pyridazine fragments with inferior shape complementarity .

Chemical Biology Probe Synthesis Using High-Purity Building Block (>97%)

With commercially available purity of 97-98% from multiple vendors, the target compound is suitable for direct use in biochemical and cellular assays without additional purification, minimizing the risk of confounding biological activity from impurities . This purity level, exceeding the 95% industry baseline typical for simpler pyridazine building blocks, is particularly valuable for chemical probe qualification campaigns where compound integrity must be rigorously established before target engagement and selectivity profiling studies .

Multi-Year Drug Discovery Programs Requiring Supply Chain Resilience

The availability of the target compound from ≥6 independent vendors across three continents (Europe, North America, Asia) provides procurement redundancy that single- or dual-source furo[3,4-d]pyridazine analogs cannot match . This multi-supplier landscape enables competitive price benchmarking and mitigates the risk of stock-out events that could delay milestone-driven medicinal chemistry timelines, making the target compound a strategically preferable choice for long-term research programs .

Quote Request

Request a Quote for 2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.